molecular formula C10H15NO B1294546 3-Cyano-3,5,5-trimethylcyclohexanone CAS No. 7027-11-4

3-Cyano-3,5,5-trimethylcyclohexanone

Cat. No.: B1294546
CAS No.: 7027-11-4
M. Wt: 165.23 g/mol
InChI Key: JJDFVIDVSCYKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-3,5,5-trimethylcyclohexanone (CAS 7027-11-4), also known as isophorone nitrile (IPN), is a high-value chemical intermediate with a molecular weight of 165.23 g/mol and the molecular formula C10H15NO . Its strategic importance stems from its dual functionality, featuring both a ketone and a nitrile group on a sterically defined cyclohexanone ring, which enables a diverse range of chemical transformations . The primary and most large-scale industrial application of IPN is in the synthesis of isophorone diamine (IPDA) and isophorone diisocyanate (IPDI) . These derivatives are fundamental building blocks for manufacturing high-performance polyurethanes and epoxy resins, which are valued for their exceptional durability, thermal stability, and mechanical properties . The synthesis of this compound is predominantly achieved through the base-catalyzed Michael addition of hydrogen cyanide (HCN) to isophorone (3,5,5-trimethylcyclohex-2-enone), a process that has been optimized using various catalytic systems including lithium hydroxide, lithium cyanide, and calcium ethoxide to maximize yield and selectivity . Beyond its industrial scale-up, this compound serves as a versatile synthon in academic and pharmaceutical research. Its structure makes it an ideal candidate for constructing complex molecular architectures, such as through cyclocondensation reactions to form fused heterocyclic systems . The compound can participate in multicomponent reactions (MCRs) and serve as a precursor for the synthesis of novel and potentially bioactive molecules, including highly substituted 2-aminothiophenes via the Gewald reaction . Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

1,3,3-trimethyl-5-oxocyclohexane-1-carbonitrile
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InChI

InChI=1S/C10H15NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JJDFVIDVSCYKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(C1)(C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
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DSSTOX Substance ID

DTXSID8029284
Record name 5-Oxo-1,3,3-trimethylcyclohexanecarbonitrile
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Molecular Weight

165.23 g/mol
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Physical Description

Liquid
Record name Cyclohexanecarbonitrile, 1,3,3-trimethyl-5-oxo-
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CAS No.

7027-11-4
Record name 1,3,3-Trimethyl-5-oxocyclohexanecarbonitrile
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Record name 3-Cyano-3,5,5-trimethylcyclohexanone
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Record name Cyclohexanecarbonitrile, 1,3,3-trimethyl-5-oxo-
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Record name 5-Oxo-1,3,3-trimethylcyclohexanecarbonitrile
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Record name 3-cyano-3,5,5-trimethylcyclohexanone
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Record name 3-CYANO-3,5,5-TRIMETHYLCYCLOHEXANONE
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Synthetic Methodologies and Mechanistic Elucidation

Advanced Approaches for the Synthesis of 3-Cyano-3,5,5-trimethylcyclohexanone

The fundamental reaction for the synthesis of this compound involves the reaction of isophorone (B1672270) with hydrogen cyanide in the presence of a basic catalyst. justia.com The general reaction can be described by the following equation:

Isophorone + HCN → this compound

A variety of alkaline catalysts are suitable for this process, including alkali metal cyanides, hydroxides, and alkoxides. google.comjustia.com The choice of catalyst system, whether homogeneous or heterogeneous, significantly influences the reaction conditions and outcomes.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. An example of this is the reaction of isophorone with alkaline cyanides in a stoichiometric amount within a homogeneous solution composed of an aqueous and organic solvent mixture. google.com Another approach utilizes soluble quaternary ammonium (B1175870) hydroxide catalysts, such as tetramethylammonium hydroxide, tetraethylammonium hydroxide, or tetrabutylammonium hydroxide. google.com In this system, isophorone can act as both a reactant and a solvent, and it is typically used in stoichiometric excess to the hydrogen cyanide to achieve high yields. google.com The reaction is sensitive to temperature, with a suitable minimum temperature being around 110-115°C. google.com

Catalyst SystemReactant Ratio (Isophorone:HCN:Catalyst)Temperature (°C)Minimum HCN Feed TimeReference
Tetramethylammonium hydroxide (TMAH)2.00:1.00:0.011101 hour google.com
Quaternary ammonium hydroxides2.00-3.00:1.00:0.005-0.01≥ 110Not Specified google.com

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, which often simplifies catalyst separation and recovery. For the synthesis of isophorone nitrile, a notable heterogeneous system employs a calcium alkoxide catalyst, such as calcium ethoxide, on a solid support. google.comjustia.com This method involves reacting isophorone and hydrogen cyanide in a heterogeneous phase. justia.com The physical properties of the catalyst, such as a high BET surface area (at least 5 m²/g) and an apparent density of at least 250 g/l, are important for its efficacy. justia.com This approach can achieve high yields of isophorone nitrile based on both the hydrocyanic acid used and the conversion of isophorone. google.comjustia.com

Catalyst SystemTemperature (°C)Reaction Time (minutes)Yield (based on HCN used)Yield (based on Isophorone conversion)Reference
Calcium alkoxide (solid support)50 - 350Not Specified95.3%96.0% google.comjustia.com
Calcium alkoxide80 - 1305 - 180Not SpecifiedNot Specified justia.com

Phase Transfer Catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases (e.g., an organic phase and an aqueous phase). crdeepjournal.org This is achieved by a phase-transfer agent, which transports a reactant from one phase to another where the reaction can occur. crdeepjournal.org For the synthesis of this compound, PTC has been employed to improve the efficiency of the cyanation reaction. google.com

One patented method describes a two-phase process where isophorone is reacted with a cyanide source in the presence of a catalytic amount of an onium phase transfer catalyst, such as a quaternary ammonium salt. google.comgoogle.com Quaternary ammonium salts with hydrogen carbonate or alkyl carbonate counter ions have also been utilized. google.comjustia.com These catalysts facilitate the transfer of the cyanide anion from the aqueous phase to the organic phase containing the isophorone, thereby accelerating the reaction. Another approach uses quaternary ammonium or phosphonium (B103445) cyanides as the catalyst in the absence of water. google.comjustia.com While effective, these methods can sometimes lead to the formation of byproducts like diisophorone (B514986). google.comjustia.com

PTC Catalyst TypeCounter IonTemperature (°C)ByproductsReference
Onium phase transfer catalystCyanideNot SpecifiedNot Specified google.com
Quaternary ammonium saltsHydrogen carbonate or Alkyl carbonate100 - 170Diisophorone (up to 2%) google.comjustia.com
Quaternary ammonium or phosphonium cyanidesCyanideNot SpecifiedDiisophorone (2.4%) google.comjustia.com

Research into novel catalytic activation methods aims to further improve the synthesis of this compound by enhancing reaction rates, yields, and catalyst stability and reusability.

A significant innovation in this area is the use of specific metal alkoxides as catalysts. A process has been developed that utilizes calcium alkoxide, with a particular emphasis on calcium ethoxide, for the preparation of isophorone nitrile. google.comjustia.com This method is distinguished by its operation in a heterogeneous phase, where the solid calcium alkoxide catalyst facilitates the reaction between isophorone and hydrocyanic acid. justia.com The reaction is typically conducted at temperatures ranging from 80 to 130°C with reaction times between 5 and 180 minutes. justia.com The use of an alkoxide like calcium ethoxide represents an effective protocol for the industrial-scale synthesis of this important chemical intermediate. google.comjustia.com

CatalystPhaseTemperature (°C)Reaction Time (minutes)Key FeatureReference
Calcium ethoxideHeterogeneous80 - 1305 - 180Catalyst is a solid with specific surface area and density requirements. justia.com

Innovations in Catalytic Activation

Quaternary Onium Salt Catalysis

Quaternary onium salts, such as quaternary ammonium and phosphonium salts, have emerged as effective catalysts for the hydrocyanation of α,β-unsaturated ketones. google.comgoogle.com These catalysts function as phase-transfer catalysts, facilitating the transfer of the cyanide anion from an aqueous or solid phase to the organic phase containing the isophorone substrate. operachem.comcrdeepjournal.org This transfer enhances the nucleophilicity of the cyanide ion, thereby accelerating the rate of the 1,4-addition.

The general mechanism involves the formation of a quaternary onium cyanide salt, which is soluble in the organic phase. This salt then delivers the cyanide ion to the β-carbon of the isophorone molecule. The structure of the quaternary onium salt, particularly the nature of the alkyl or aryl groups attached to the nitrogen or phosphorus atom, can significantly influence the catalytic activity. The lipophilicity of the cation is a critical factor in its ability to transport the cyanide anion across the phase boundary. acsgcipr.org

Several patents have detailed the use of quaternary ammonium catalysts in the synthesis of this compound, reporting high yields. For instance, processes utilizing quaternary ammonium or phosphonium cyanides have been described, highlighting the importance of conducting the reaction in the absence of water to minimize side reactions. google.com Yields of up to 96.2% have been reported in processes employing alkaline catalysts, which can include quaternary ammonium bases. google.com

CatalystReaction ConditionsYield of this compound (%)Reference
Quaternary Ammonium or Phosphonium CyanidesAbsence of waterNot explicitly stated, but implied high yield google.com
Tetramethylammonium Hydroxide (TMAH)-Not explicitly stated, but used in a patented process google.com
Alkaline Catalysts (including Quaternary Ammonium Bases)80-250 °C, solvent-free96.2 google.com
Exploitation of Acetone Cyanohydrin and Betaine-Based Catalysts

Acetone cyanohydrin serves as a convenient and safer alternative to hydrogen cyanide gas as a cyanide source. thieme-connect.de It can release HCN in situ, which then participates in the conjugate addition reaction. The use of acetone cyanohydrin in conjunction with a suitable catalyst can provide a controlled and efficient method for the synthesis of this compound.

While specific data on the use of betaine-based catalysts for the hydrocyanation of isophorone is limited in readily available literature, betaines, being zwitterionic compounds, have the potential to act as catalysts. Their structure, containing both a cationic and a carboxylate group, could facilitate the reaction by interacting with both the cyanide source and the isophorone substrate. Further research in this area could unveil novel and efficient catalytic systems.

Application of Basic Anion Exchange Resins

Basic anion exchange resins, such as those with quaternary ammonium functional groups (e.g., Amberlyst A-26), offer a heterogeneous catalytic approach to the synthesis of this compound. organic-chemistry.org These solid-supported catalysts can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling.

The mechanism involves the exchange of the resin's original anion (e.g., chloride or hydroxide) with the cyanide anion from the cyanide source. The resin-bound cyanide then acts as the nucleophile, attacking the isophorone. The macroporous structure of resins like Amberlyst A-26 provides a high surface area and accessibility of the active sites, contributing to their catalytic efficiency. organic-chemistry.org While the application of these resins has been demonstrated in various base-catalyzed reactions, specific yield data for the synthesis of this compound requires further investigation.

Unraveling the Reaction Mechanisms of this compound Formation

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient catalysts. The formation of this compound proceeds through a nucleophilic conjugate addition, with several key factors influencing the reaction's progress.

Detailed Investigations of the 1,4-Addition Mechanism

The reaction is a classic Michael-type 1,4-conjugate addition. organicreactions.org The process is initiated by the nucleophilic attack of the cyanide ion on the electrophilic β-carbon of the α,β-unsaturated ketone system in isophorone. This attack is favored over the 1,2-addition to the carbonyl carbon due to the formation of a more stable enolate intermediate. The resulting enolate is then protonated, typically by a molecule of HCN or another proton source in the reaction medium, to yield the final product, this compound. The 1,4-addition is generally reversible, but the equilibrium often favors the formation of the more thermodynamically stable conjugate adduct. organicreactions.org

The Role of Cyanide Ion Nucleophilicity in Reaction Kinetics

The rate of the hydrocyanation reaction is directly proportional to the concentration and nucleophilicity of the cyanide ion. organicreactions.org The cyanide ion is a potent nucleophile due to the negative charge and the lone pair of electrons on the carbon atom. acsgcipr.org Basic catalysts play a critical role in increasing the concentration of the cyanide ion by deprotonating the weakly acidic hydrogen cyanide (pKa ≈ 9.2). nih.gov

The reaction kinetics can be influenced by the solvent, temperature, and the nature of the cation associated with the cyanide. In phase-transfer catalysis using quaternary onium salts, the cyanide ion is present as a "naked" or less-solvated anion in the organic phase, which significantly enhances its nucleophilicity and, consequently, the reaction rate. operachem.com

Correlating Catalyst Architecture with Mechanistic Pathways

For heterogeneous catalysts like basic anion exchange resins, the porosity, cross-linking, and the nature of the functional groups of the resin are critical. A macroporous structure allows for better diffusion of reactants and products, while the density and accessibility of the quaternary ammonium sites influence the catalyst's activity. The choice of the counter-ion on the resin can also affect the catalytic performance.

Optimization Strategies for Yield, Selectivity, and Process Efficiency

Controlled Reaction Temperature and Pressure Regimes

Temperature is a critical parameter in the synthesis of this compound, as the reversible nature of the hydrocyanation reaction is significantly influenced by thermal conditions. google.com While higher temperatures can increase reaction rates, they also favor the reverse reaction, leading to decreased product yield. google.com Therefore, synthesis is often recommended at the lowest possible temperatures that still allow for a practical reaction rate. google.com

Various temperature ranges have been reported, reflecting different catalytic systems and process designs. For instance, some processes operate between 150°C and 225°C, while others utilize milder conditions, preferably in the range of 80°C to 130°C, and in some cases, as low as 80°C to 100°C. google.com One optimized approach involves a controlled temperature ramp, starting the reaction at a lower temperature (e.g., 80°C) and gradually increasing it to around 110°C to maintain control over the exothermic reaction.

Pressure is generally a less critical variable, with many processes operating at standard atmospheric pressure. google.com However, documented procedures show a broad operational window, with pressures ranging from 0.01 to 10 bar, and a preference for 1 to 5 bar in certain applications. google.com

Table 1: Reported Temperature and Pressure Regimes for this compound Synthesis

ParameterReported RangePreferred RangeNotes
Temperature50°C to 350°C80°C to 130°CLower temperatures favor product formation due to reaction reversibility. google.com
Pressure0.01 to 10 bar1 to 5 barMany processes run effectively at standard atmospheric pressure. google.com

Stoichiometric Optimization of Reactant Ratios

The molar ratio of the reactants, isophorone and hydrogen cyanide (HCN), is a key factor in maximizing conversion and minimizing unreacted starting materials. The optimal stoichiometry often depends on the specific process configuration.

In some continuous processes, particularly those using a fixed-bed reactor, a molar excess of isophorone relative to HCN is preferred. google.com This approach ensures high conversion of the more hazardous reactant, HCN, and allows isophorone to also function as the reaction solvent, simplifying the system. google.com

Conversely, other process examples describe using a molar excess of hydrogen cyanide. For instance, a batch process might use 1.5 moles of HCN for every 1.0 mole of isophorone. The catalyst-to-reactant ratio is also crucial. In a process using acetone cyanohydrin as a catalyst, a molar ratio of 0.05 moles of catalyst to 1.0 mole of isophorone has been documented. The amount of basic catalyst can range from 0.001 to 0.1% by weight in certain solvent-free systems. google.com

Impact of Solvent Systems on Reaction Performance

The choice of solvent can significantly influence reaction rates and product purity. While the reaction can be performed without a solvent, various solvent systems have been employed to improve performance. google.com

In a highly efficient and atom-economical approach, isophorone itself is used in excess and serves as the solvent. google.com This simplifies the reaction setup and subsequent purification steps. However, when external solvents are used, their properties can affect the solubility of reactants and the stability of the catalyst. Solvents that have been successfully used include:

Glycols (e.g., ethylene glycol) google.com

Amides such as Dimethylformamide (DMF) and 1,3-dimethyl-2-imidazolidinone google.com

Dimethyl sulfoxide (DMSO) google.com

These solvents are typically employed in conjunction with specific basic catalysts to optimize the reaction environment. google.com

Advanced Techniques for By-product Control and Mitigation

The primary challenges in the synthesis of this compound are the suppression of competing side reactions, which can reduce the yield and complicate purification. The main by-products arise from the dimerization of isophorone and the polymerization of hydrogen cyanide. google.com

Suppression of Competing Dimerization Reactions

The formation of diisophorone and its derivatives is a significant side reaction catalyzed by strong bases. google.com The presence of a strong base can promote the self-condensation of isophorone, leading to impurities that are difficult to separate from the desired product. Some processes have reported diisophorone formation at levels of 2.0-2.4%. google.com

An effective mitigation strategy involves carefully controlling the introduction of the catalyst and reactants. For example, when using a lithium hydroxide catalyst, the HCN feed is started before the catalyst is added. This allows the HCN to react with the LiOH to form lithium cyanide (LiCN) in situ. This technique avoids exposing the isophorone directly to the highly basic lithium hydroxide, thereby minimizing the dimerization reaction and the formation of high-boiling impurities.

Directed Control over Decyanation Processes

The addition of hydrogen cyanide to isophorone is a reversible 1,4-addition (Michael addition) reaction. google.com The reverse reaction, a retro-Michael reaction, results in the decyanation of the product, reforming the isophorone and HCN starting materials. This process is particularly favored at higher temperatures. google.com

Therefore, directed control over decyanation is achieved primarily by managing the reaction equilibrium. Key strategies include:

Low-Temperature Operation: Conducting the reaction at the lowest feasible temperature minimizes the rate of the reverse decyanation reaction. google.com

Maintaining Low Free HCN Concentration: Ensuring a high conversion of HCN by the end of the reaction shifts the equilibrium towards the product. This can be achieved by carefully controlling the HCN feed rate to match the reaction rate and by allowing for a sufficient holding time after the feed is complete to consume any remaining free HCN.

It has been noted that the cyano group in this compound is particularly unstable under certain alkaline conditions, which can promote its elimination to form 3,5,5-trimethyl-2-cyclohexenone. patsnap.com This underscores the importance of precise catalyst selection and control of reaction conditions to prevent the undesired decyanation pathway.

Minimization of Undesired Hydrogenation Side Products

In the synthesis of this compound, which proceeds via the Michael addition of hydrogen cyanide (HCN) to isophorone, the term "hydrogenation side products" is a misnomer, as the primary reaction is a cyanation, not a hydrogenation. The relevant focus is on minimizing undesired side products inherent to the cyanation reaction itself. The principal byproducts of concern are diisophorone, formed from the self-condensation of the isophorone starting material under basic conditions, and polymers derived from hydrogen cyanide.

The formation of these impurities is highly dependent on reaction conditions. Precise control over catalyst concentration, temperature, and the feed rate of hydrogen cyanide is paramount to suppress these side reactions. google.com Basic catalysts, which are necessary to generate the cyanide anion (CN⁻) for the nucleophilic attack, can also promote the undesired dimerization of isophorone. google.com Therefore, maintaining a low steady-state concentration of free cyanide ions and unreacted isophorone is crucial.

Strategies to minimize byproduct formation include:

Catalyst Selection and Concentration: The choice of catalyst (e.g., alkali metal hydroxides, alkoxides, or quaternary ammonium hydroxides) and its concentration are critical. Using a minimal effective amount of catalyst helps to reduce the rate of isophorone dimerization. google.com

Temperature Control: The reaction is typically conducted within a specific temperature range, often between 80°C and 150°C. Lower temperatures can disfavor the formation of diisophorone.

Controlled HCN Feed: A precisely controlled, continuous feed of HCN ensures that its concentration in the reaction mixture remains low, which minimizes its polymerization and helps drive the desired 1,4-addition reaction to completion.

Molar Ratio of Reactants: Utilizing a molar excess of isophorone relative to HCN can ensure the complete consumption of the cyanide, further preventing side reactions involving unreacted HCN.

The following table summarizes the key process parameters and their impact on the formation of major side products during the synthesis of this compound.

ParameterEffect on Diisophorone FormationEffect on HCN Polymer FormationOptimal Condition for Minimization
Temperature Increases with higher temperaturesIncreases with higher temperatures and high local HCN concentrationMaintain optimal range (e.g., 80-130°C) to ensure sufficient reaction rate without promoting side reactions.
Catalyst Concentration Increases with higher base catalyst concentrationCan be influenced by catalyst choice and concentrationUse the lowest effective catalyst concentration.
HCN Feed Rate Indirectly affected by reaction time and temperatureIncreases with high feed rates leading to high local HCN concentrationSlow, controlled addition to maintain a low steady-state concentration of free HCN.
Reactant Ratio Increases with longer reaction times if isophorone concentration is highMinimized by ensuring complete HCN consumptionUse a slight molar excess of isophorone.

By carefully optimizing these parameters, the formation of undesired side products can be significantly suppressed, leading to a higher yield and purity of the crude this compound before subsequent purification steps. For instance, processes using quaternary ammonium or phosphonium cyanides as catalysts have reported the formation of up to 2.4% diisophorone. google.com

Purification Methodologies for High Purity this compound

Achieving high purity is essential for the use of this compound as an intermediate in subsequent chemical syntheses. A multi-step purification process involving distillation and crystallization is commonly employed in industrial settings.

Distillation Techniques, including Vacuum and Molecular Distillation

Distillation is a primary method for the purification of this compound, effectively separating it from unreacted starting materials, primarily excess isophorone, and from high-boiling point impurities such as diisophorone.

Vacuum Distillation: Due to the relatively high boiling point of this compound, distillation is performed under reduced pressure (vacuum) to lower the required temperature. This prevents thermal degradation of the product, which can occur at elevated temperatures, especially in the presence of residual catalyst. The process typically involves a first distillation step to remove the more volatile, unreacted isophorone, which can then be recycled. A subsequent fractional distillation (rectification) of the residue separates the desired product from heavier byproducts.

One patented process details the reclamation of excess isophorone at 89-110°C under a vacuum of 15 mmHg. google.com The crude this compound is then distilled at 105-110°C under a higher vacuum of 0.1 mmHg, yielding a product with 99.7% purity as determined by gas chromatography (GC). google.com

Molecular Distillation: For achieving even higher purity, molecular distillation can be employed. This technique is suitable for thermally sensitive compounds and operates under a very high vacuum. It involves a short residence time of the liquid on the heated surface and a short path between the evaporator and the condenser, which minimizes thermal stress on the compound. In some processes, molecular distillation is used as a final polishing step after an initial vacuum distillation to remove any remaining high-boiling impurities and color bodies. google.com

The following table presents typical parameters for the distillation-based purification of this compound.

Distillation TypePurposePressure RangeTemperature Range (°C)Resulting Purity
Vacuum Distillation (Step 1) Removal of excess Isophorone~15 mmHg89 - 110N/A (Isophorone recovery)
Vacuum Distillation (Step 2) Isolation of Product from High-Boilers~0.1 mmHg105 - 110Up to 99.7%
Molecular Distillation Final Purification / PolishingHigh Vacuum (<0.01 mmHg)Variable>99.7%

Crystallization Processes for Product Isolation

Crystallization is a powerful technique for achieving very high purity levels and is often used as the final step after distillation. This process relies on the differences in solubility between this compound and any remaining impurities in a chosen solvent or solvent system. The principle involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by cooling to induce the crystallization of the desired compound, while impurities remain dissolved in the mother liquor.

For this compound, a mixed solvent system of methanol and water has been shown to be effective. google.com The distilled crude product is dissolved in the methanol-water mixture, and crystallization is induced by cooling, for example, in an ice bath. google.com The resulting crystals are then isolated by filtration and dried under vacuum. This method has been reported to yield a final product with a purity of at least 99.0%. google.com

The choice of solvent is critical and is based on several factors:

The compound should be highly soluble at high temperatures but sparingly soluble at low temperatures.

The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

The solvent should be chemically inert with the compound and be easily removable from the final crystalline product.

Chromatographic Separations (e.g., Ion-Exchange Chromatography)

Chromatographic techniques offer high-resolution separations but are generally more complex and costly for large-scale industrial purification compared to distillation and crystallization.

Ion-Exchange Chromatography: This technique separates molecules based on their net electrical charge by utilizing a stationary phase with charged functional groups. bio-rad.com Molecules with an opposite charge to the stationary phase are retained, while neutral or similarly charged molecules pass through. bio-rad.com this compound is a neutral organic molecule with no ionizable groups. Therefore, it does not interact with the charged stationary phase of an ion-exchange column, making this method unsuitable for its purification. Any separation achieved would be incidental and not based on the principles of ion exchange.

Alternative Chromatographic Methods: While not typically used for bulk industrial purification of this specific compound, other chromatographic methods could theoretically be applied, particularly on a laboratory scale or for analytical purposes.

Normal-Phase Chromatography: Utilizes a polar stationary phase (like silica (B1680970) or a cyano-bonded phase) and a non-polar mobile phase. This method could separate this compound from less polar impurities like diisophorone or more polar impurities.

Reverse-Phase Chromatography: This is the most common form of High-Performance Liquid Chromatography (HPLC) and uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (such as a mixture of water with acetonitrile (B52724) or methanol). sielc.com It separates compounds based on their hydrophobicity and is highly effective for the analysis and purification of a wide range of organic molecules. sigmaaldrich.comtosohbioscience.com

These chromatographic methods, however, are generally reserved for analytical verification of purity or for the isolation of small quantities of high-purity material for research purposes, rather than for large-scale production.

Derivatization Chemistry and Applications in Chemical Synthesis

Transformation of 3-Cyano-3,5,5-trimethylcyclohexanone to Downstream Chemical Entities

This compound, also known as isophorone (B1672270) nitrile (IPN), is a pivotal intermediate in industrial organic synthesis. Its unique structure, featuring both a nitrile and a ketone functional group on a substituted cyclohexane (B81311) ring, allows for a variety of chemical transformations. These transformations lead to the production of high-value downstream chemicals that are integral to the manufacturing of advanced materials. The primary derivatives of IPN are isophorone diamine (IPDA) and isophorone diisocyanate (IPDI), which serve as crucial building blocks in polymer chemistry.

Isophorone diamine (IPDA), chemically named 3-aminomethyl-3,5,5-trimethylcyclohexylamine, is a cycloaliphatic diamine produced from this compound. The synthesis is a multi-step process that involves the conversion of both the ketone and nitrile functionalities into primary amine groups. wikipedia.org This transformation is typically achieved through reductive amination, a process that combines the carbonyl group's reaction with ammonia (B1221849) and the subsequent hydrogenation of both the intermediate imine and the original nitrile group. wikipedia.org The commercial product is usually a mixture of cis and trans stereoisomers. wikipedia.org

The mechanism for nitrile hydrogenation typically proceeds in a stepwise manner on the surface of a heterogeneous catalyst, such as Raney Cobalt or Nickel. researchgate.net

Initial Hydrogenation to Imine: The nitrile group first undergoes hydrogenation to form an imine intermediate.

Hydrogenation of Imine to Primary Amine: The resulting imine is then further hydrogenated to yield a primary amine.

Simultaneously, the ketone group on the cyclohexanone (B45756) ring reacts with ammonia to form a ketimine intermediate. acs.org This imine is also hydrogenated over the catalyst surface to a primary amine. The hydrogenation of an imine involves the addition of hydrogen across the C=N double bond, a process analogous to the hydrogenation of an alkene or a ketone. libretexts.org The presence of catalysts like cobalt, often supported on oxides such as silica (B1680970), facilitates these reduction steps, which are typically carried out under high pressure and elevated temperature. researchgate.netacs.org

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org In the synthesis of IPDA, the process converts the ketone group of this compound into a primary amine. wikipedia.org The reaction proceeds through two key steps:

Imine Formation: The ketone carbonyl group undergoes a nucleophilic attack by ammonia. This is followed by dehydration to form a 3-cyano-3,5,5-trimethylcyclohexylimine (an imine intermediate). libretexts.orgorgoreview.com This step is typically reversible and may be acid-catalyzed. youtube.com

Reduction: The imine, along with the nitrile group already present on the molecule, is then reduced. Common reducing agents include hydrogen gas with a metal catalyst (catalytic hydrogenation). libretexts.org Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) are also used in laboratory-scale reductive aminations because they selectively reduce the protonated imine (iminium ion) over the ketone. orgoreview.comyoutube.com

Industrial processes often favor catalytic hydrogenation due to cost and efficiency. researchgate.net Achieving high selectivity for the desired diamine is critical, as side reactions can occur. For instance, the intermediate imine can react with a newly formed primary amine to generate secondary amines, or the ketone can be directly hydrogenated to an alcohol (3-aminomethyl-3,5,5-trimethylcyclohexanol). acs.org Reaction conditions, such as temperature, pressure, catalyst choice, and solvent, are carefully controlled to maximize the yield of IPDA. researchgate.net

To enhance efficiency and reduce costs, industrial syntheses often employ integrated "one-pot" approaches. acs.org In the context of IPDA synthesis, this involves combining the starting material, this compound, with ammonia and hydrogen in a single reactor in the presence of a bifunctional catalyst system. acs.orgresearchgate.net

These processes, sometimes referred to as hydroamination, directly convert the nitrile to the diamine without the isolation of the imine intermediate. acs.org For example, cobalt-based catalysts supported on various oxides have been developed for this one-pot synthesis. acs.orgresearchgate.net The catalyst must be capable of both facilitating the imination of the ketone with ammonia and the hydrogenation of both the imine and the nitrile groups. Research has shown that a 20 wt% cobalt on silica catalyst can achieve a high conversion of the starting nitrile and a good yield of IPDA under optimized conditions of temperature and pressure. acs.org

Isophorone diisocyanate (IPDI) is a key aliphatic diisocyanate synthesized directly from isophorone diamine (IPDA). wikipedia.org The standard industrial method for this conversion is phosgenation, which involves reacting the diamine with phosgene (B1210022) (COCl₂). wikipedia.org

IPDI is a cycloaliphatic diisocyanate notable for its two isocyanate groups, which have different reactivities due to their primary and secondary nature. wikipedia.org This differential reactivity is advantageous in polyurethane synthesis, allowing for selective reactions and the production of polymers with specific properties, such as low viscosity prepolymers with minimal residual monomer content. wikipedia.orgpaint.org

Synthesis of Isophorone Diamine (IPDA)

Role as a Reactive Intermediate in Advanced Materials Science

This compound serves as a crucial reactive intermediate primarily because it is the direct precursor to isophorone diamine (IPDA) and isophorone diisocyanate (IPDI). These two molecules are indispensable monomers and curing agents in the field of advanced polymer materials.

Isophorone Diamine (IPDA) is widely used as a high-performance curing agent (or hardener) for epoxy resins. atamankimya.comatamanchemicals.com When mixed with an epoxy prepolymer, the amine groups of IPDA react with the epoxide groups, leading to the formation of a highly cross-linked, three-dimensional polymer network. atamankimya.com Epoxy systems cured with IPDA exhibit several desirable properties, including:

Excellent Chemical Resistance: The stable cycloaliphatic structure of IPDA imparts durability against various chemicals. atamanchemicals.com

High Mechanical Strength: The resulting polymers possess high flexural strength and toughness. atamanchemicals.com

Enhanced UV Stability: Compared to aromatic amines, cycloaliphatic amines like IPDA lead to coatings with a lower tendency to yellow upon exposure to UV light. wikipedia.org These properties make IPDA-cured epoxies suitable for demanding applications such as industrial flooring, protective coatings, high-strength structural adhesives, and composite materials. atamankimya.comatamanchemicals.comcolab.ws

Isophorone Diisocyanate (IPDI) is a monomer used to produce high-performance polyurethanes (PUs). mdpi.com As an aliphatic diisocyanate, IPDI is used in applications where color stability and resistance to degradation from UV light are paramount, which is a limitation for aromatic isocyanates. wikipedia.org These light-stable polyurethanes are used for:

Durable Enamel Coatings: Applications include exterior paints for aircraft and automotive topcoats, which require exceptional abrasion resistance and weatherability. wikipedia.org

Polyurethane Dispersions (PUDs): IPDI is a key component in aqueous polyurethane dispersions used for coatings on various substrates. vencorex.com

Elastomers and Adhesives: The unique structure of IPDI contributes to the synthesis of specialty elastomers and adhesives with high performance characteristics. mdpi.com

In essence, the derivatization of this compound provides a direct synthetic route to these essential building blocks, enabling the production of advanced polymers that are critical in the aerospace, automotive, construction, and electronics industries.

Utility as a Crosslinking Agent in Polymer Networks

While this compound is not typically used directly as a crosslinking agent, its derivatives are indispensable in the formation of robust polymer networks. The conversion of isophorone nitrile to isophorone diamine (IPDA) and subsequently to isophorone diisocyanate (IPDI) is the gateway to its application in this field. atamanchemicals.comatamanchemicals.com

Isophorone Diamine (IPDA) acts as a curing agent or hardener for epoxy resins. atamankimya.comontosight.aicymitquimica.com The two amine groups of the IPDA molecule react with the epoxide rings of the epoxy prepolymer, opening the rings and forming covalent bonds. This process creates a highly crosslinked, three-dimensional thermoset network. Epoxy systems cured with IPDA are noted for their excellent mechanical properties, high chemical resistance, and superior adhesion to a variety of substrates. atamanchemicals.comatamankimya.com These characteristics make them suitable for demanding applications such as industrial and protective coatings, structural adhesives, and composite materials. atamankimya.com

Isophorone Diisocyanate (IPDI) is a key monomer in the production of polyurethanes. wikipedia.orgontosight.ai As an aliphatic diisocyanate, IPDI is used to form crosslinks by reacting its two isocyanate (-NCO) groups with polyols (polymers with multiple hydroxyl groups). This reaction forms urethane (B1682113) linkages, building up the polymer network. Polyurethanes derived from IPDI are particularly valued for their exceptional resistance to abrasion and degradation from ultraviolet (UV) light, a property attributed to the cycloaliphatic structure of the isophorone backbone. atamanchemicals.com This makes them ideal for high-performance, light-stable enamel coatings, such as those used on aircraft and in the automotive industry. atamanchemicals.comwikipedia.org

Integration into Specialty Polymer and Resin Formulations

The integration of IPDA and IPDI, derived from this compound, into polymer formulations imparts a unique set of desirable properties, leading to their classification as specialty polymers.

In epoxy resin formulations , IPDA is a preferred curing agent for applications demanding low color, high flexural strength, and excellent chemical resistance. atamankimya.com Its cycloaliphatic structure contributes to the hydrophobicity of the cured resin, reducing its sensitivity to humidity during film formation. atamanchemicals.com These properties are leveraged in high-performance applications such as industrial flooring, concrete protection, and paving mixes. atamanchemicals.com

In polyurethane (PU) formulations , IPDI's unique structure, which contains both a primary and a more sterically hindered secondary isocyanate group, allows for controlled reactivity. atamanchemicals.comwikipedia.org This differential reactivity is advantageous in producing prepolymers with low residual monomer content. wikipedia.org The resulting PU materials, including coatings, adhesives, sealants, and elastomers, exhibit superior weatherability, hardness, and resistance to yellowing. atamanchemicals.comontosight.airesearchgate.net These are critical features for durable exterior coatings, automotive finishes, and specialty elastomers. wikipedia.orgresearchgate.net The trimer of IPDI is also used to formulate polyurethane coatings with enhanced mechanical properties and chemical resistance. researchgate.net

Properties of Polymers Derived from this compound Intermediates

DerivativePolymer TypeKey Properties ImpartedCommon Applications
Isophorone Diamine (IPDA)Epoxy ResinExcellent Mechanical Strength, High Chemical Resistance, Good Adhesion, Color Stability atamanchemicals.comatamankimya.comIndustrial Coatings, Structural Adhesives, Composites, Flooring atamanchemicals.comatamankimya.com
Isophorone Diisocyanate (IPDI)Polyurethane (PU)UV Resistance, Abrasion Resistance, Weatherability, Hardness atamanchemicals.comwikipedia.orgAutomotive & Aircraft Coatings, Adhesives, Sealants, Elastomers wikipedia.orgresearchgate.net

Exploration of Novel Derivatives and Functionalization Pathways

The dual functionality of this compound provides numerous avenues for the synthesis of novel derivatives beyond its primary industrial role. Research into its functionalization pathways focuses on selective transformations of the nitrile moiety and the cyclohexanone ring.

Chemical Transformations Involving the Nitrile Moiety

The cyano group is one of the most versatile functional groups in organic synthesis, capable of being transformed into a variety of other functionalities.

Reduction to Amines: The most significant transformation is the catalytic hydrogenation of the nitrile group to a primary amine. This reaction, when combined with the reduction of the ketone, leads to the formation of isophorone diamine (IPDA), a mixture of cis and trans isomers. wikipedia.org Selective reduction of the nitrile group without affecting the ketone can also be pursued to yield aminoketones.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions. This typically proceeds through a carboxamide intermediate to ultimately yield a carboxylic acid. This pathway converts this compound into a keto-acid, a valuable building block for other complex molecules.

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile. The resulting imine anion intermediate, upon aqueous workup, is hydrolyzed to form a ketone. This reaction transforms the cyano group into a new carbonyl group, providing a route to diketones.

Chemical Transformations of the Nitrile Moiety

Reaction TypeTypical ReagentsResulting Functional GroupPrimary Product Type
ReductionH₂, Catalyst (e.g., Ni, Co); LiAlH₄Amine (-CH₂NH₂)Amino-ketone / Diamine
HydrolysisH₃O⁺ or OH⁻, H₂O, heatCarboxylic Acid (-COOH)Keto-acid
Grignard Addition1. R-MgX; 2. H₃O⁺Ketone (-C(=O)R)Diketone

Regioselective Functionalization of the Cyclohexanone Ring System

Regioselective reactions aim to modify one specific site in a multifunctional molecule. For this compound, this primarily involves reactions at the carbonyl group or the adjacent α-carbons.

Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol using various hydride reagents (e.g., sodium borohydride). This reaction yields 3-cyano-3,5,5-trimethylcyclohexanol. The choice of reducing agent can be critical to avoid the simultaneous reduction of the nitrile group.

Reactions at the α-Carbon: The presence of the electron-withdrawing cyano group at the β-position influences the reactivity of the α-protons (at C2 and C4). semanticscholar.org Deprotonation can occur at these positions to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, halo, or other functional groups at positions adjacent to the carbonyl. Such reactions, like the Robinson annelation, use β-cyanoketones as substrates to build complex polycyclic structures. semanticscholar.orgresearchgate.net The β-cyano group can stabilize the intermediate anion, facilitating these types of annelation reactions in high yields. semanticscholar.org

Stereochemical Control in Subsequent Derivatization Reactions

This compound is a chiral molecule, typically synthesized and used as a racemic mixture (an equal mixture of both enantiomers). nih.gov Subsequent reactions on the cyclohexanone ring can create new stereocenters, making stereochemical control an important consideration for synthesizing specific isomers.

The primary focus of stereocontrol is the reduction of the ketone at the C5 position. This reduction creates a new stereocenter, leading to the formation of diastereomeric alcohols. The stereochemical outcome (the ratio of the cis and trans isomers) is governed by the direction of the nucleophilic attack of the hydride reagent on the carbonyl carbon.

The conformation of the cyclohexanone ring plays a crucial role. The bulky gem-dimethyl group at C3 and the axial methyl group at C5 create significant steric hindrance. Small hydride reagents tend to favor axial attack, leading to the formation of the equatorial alcohol, while bulkier reagents (e.g., K-Selectride) favor equatorial attack, yielding the axial alcohol. acs.org Studies on the closely related 3,3,5-trimethylcyclohexanone (B147574) show that Grignard and organolithium reagents overwhelmingly attack from the equatorial face to give the axial alcohol, avoiding steric clash with the axial methyl groups. rsc.org This high degree of facial selectivity suggests that similar stereocontrol can be achieved in derivatization reactions of this compound, allowing for the selective synthesis of specific diastereomers.

Advanced Analytical and Spectroscopic Characterization

Sophisticated Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic methods provide detailed insights into the atomic and molecular level features of 3-Cyano-3,5,5-trimethylcyclohexanone.

Infrared Reflection Absorption Spectroscopy (IRAS) is a highly sensitive technique for studying the vibrational modes of molecules adsorbed on metal surfaces. researchgate.net This method is particularly valuable for understanding the orientation and interaction of molecules with substrates, which is crucial in fields such as catalysis and materials science. researchgate.net In the context of this compound, IRAS could be employed to investigate its adsorption behavior on various metallic surfaces. By analyzing the vibrational bands of the cyano and carbonyl groups, researchers can deduce the molecule's orientation upon adsorption. For instance, a strong enhancement of the C≡N or C=O stretching vibrations would suggest an orientation where these functional groups are perpendicular to the surface. researchgate.net Studies on the related compound, 3,3,5-trimethylcyclohexanone (B147574) (TMCH), on a Pd(111) surface have demonstrated the power of IRAS in determining adsorption geometries. researchgate.net Such studies provide a framework for potential investigations into the surface science of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl groups and the protons on the cyclohexanone (B45756) ring. The chemical shifts and coupling patterns of the methylene (B1212753) protons would provide information about their spatial relationships with adjacent functional groups. The presence of the cyano group at the C3 position would significantly influence the chemical shifts of nearby protons.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the structure and data from analogous compounds.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~210
C-CN-~120
Quaternary C(CH₃)₂-~35-45
CH₂ (ring)1.5 - 2.5~40-55
CH (ring)2.0 - 3.0~30-40
CH₃ (gem-dimethyl)0.9 - 1.2~25-30
CH₃ (at C5)1.0 - 1.3~20-25

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. libretexts.orgchemguide.co.uk For this compound (C₁₀H₁₅NO), the exact molecular weight is 165.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 165.

The fragmentation pattern provides a fingerprint of the molecule. libretexts.org Key fragmentation pathways for this compound would likely involve the loss of small, stable fragments. researchgate.net Common fragmentation patterns for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orglibretexts.org The presence of the cyano and trimethyl-substituted cyclohexanone ring will lead to a characteristic fragmentation pattern that can be used for its identification. youtube.com For instance, the loss of a methyl group (CH₃•) would result in a fragment ion at m/z 150. The loss of the cyano group (•CN) would lead to a fragment at m/z 139.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment
165[M]⁺ (Molecular Ion)
150[M - CH₃]⁺
139[M - CN]⁺
83[C₅H₇O]⁺ (from ring cleavage)
69[C₄H₅O]⁺ or [C₅H₉]⁺

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a synchrotron-based technique that provides detailed information about the electronic structure and orientation of molecules, particularly on surfaces. stanford.edursc.org It is element-specific and sensitive to the local chemical environment. libretexts.orgifnano.de By tuning the X-ray energy to the absorption edge of a specific element (e.g., carbon, nitrogen, or oxygen K-edge), NEXAFS can probe the unoccupied molecular orbitals. mit.edu

For this compound, NEXAFS could be used to study the π* orbitals associated with the carbonyl (C=O) and cyano (C≡N) groups. The energies and intensities of the transitions to these orbitals are highly sensitive to the chemical bonding and orientation of the molecule. mit.edu For example, by using linearly polarized X-rays, the orientation of the C=O and C≡N bonds relative to a substrate could be determined, providing insights into its adsorption geometry. While direct NEXAFS studies on this specific molecule are not prevalent, the technique's application to polymers and other organic molecules demonstrates its potential for detailed electronic structure analysis. stanford.edu

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture, making them invaluable for monitoring the progress of chemical reactions and assessing the purity of the final product.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nist.govnist.gov In the synthesis of this compound, which often involves the reaction of isophorone (B1672270) with a cyanide source, GC is an ideal method for monitoring the reaction progress. google.comgoogle.com By taking aliquots from the reaction mixture at different time intervals and analyzing them by GC, one can quantify the consumption of the starting material (isophorone) and the formation of the product (this compound).

The purity of the final, isolated product can also be accurately determined using GC. A pure sample will ideally show a single peak in the chromatogram. The retention time of this peak, under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate), is a characteristic property of the compound. The NIST Chemistry WebBook provides Kovats retention index data for the related compound 3,3,5-trimethylcyclohexanone, which is a useful reference point. nist.gov Furthermore, when coupled with a mass spectrometer (GC-MS), this technique not only separates the components but also provides mass spectra for each, allowing for definitive identification of the main product and any impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. Its application is crucial in monitoring the synthesis of this compound, where unreacted starting materials, intermediates, and byproducts may be present. The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a pumped solvent).

While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, methodology for structurally similar compounds provides a strong framework. For instance, a reverse-phase (RP) HPLC method is effective for analyzing the related compound 3,3,5-trimethylcyclohexanone. sielc.com In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column.

For a compound like this compound, a typical RP-HPLC method would involve a C18 column, which is packed with silica (B1680970) particles that have been functionalized with 18-carbon alkyl chains. The mobile phase would likely consist of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net An acid, like phosphoric or formic acid, is often added to the mobile phase to control the pH and ensure sharp, symmetrical peaks by suppressing the ionization of silanol (B1196071) groups on the silica support. sielc.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of a Related Cyclohexanone Derivative

ParameterValue/Description
Stationary Phase (Column) Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detection UV Spectrophotometry (e.g., at 210 nm)
Flow Rate 1.0 mL/min
Column Temperature Ambient (e.g., 25 °C)
Injection Volume 10 µL

This table is based on a method for the related compound 3,3,5-trimethylcyclohexanone and serves as a representative example. sielc.com

Crystallographic Studies of Related Compounds and Reaction Intermediates

Studies on functionalized cyclohexanone derivatives reveal that the six-membered ring typically adopts a chair conformation to minimize steric strain. nih.gov The positions of substituents (axial vs. equatorial) are determined, which significantly influences the molecule's reactivity and physical properties. X-ray diffraction studies establish unambiguous stereochemistry and conformation, which is particularly vital when multiple stereoisomers can be formed during a reaction. mdpi.com

The data obtained from a crystallographic study includes the unit cell dimensions (the lengths of the cell edges a, b, c and the angles between them α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal. mdpi.com This information allows for the construction of a detailed model of the molecule's structure. acs.org

Table 2: Representative Crystallographic Data for a Substituted Cyclohexanone Derivative

ParameterExample Value
Chemical Formula C₁₅H₁₆O₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.15 Å, b = 12.34 Å, c = 9.87 Å
α = 90°, β = 105.6°, γ = 90°
Volume 1189 ų
Z (Molecules per unit cell) 4
Calculated Density 1.28 g/cm³
Key Bond Length (C=O) 1.22 Å
Key Bond Angle (C-C-C in ring) ~111°

This table presents typical data for a substituted dibenzylidenecyclohexanone, a related compound, to illustrate the outputs of a crystallographic study. acs.orgnih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-Cyano-3,5,5-trimethylcyclohexanone, DFT could be employed to investigate its formation via the base-catalyzed conjugate addition of hydrogen cyanide to isophorone (B1672270), as well as its subsequent conversion to other chemical intermediates. asau.ru

A primary application of DFT is the mapping of potential energy surfaces for chemical reactions. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

Reaction Coordinate Analysis: By modeling the step-by-step process of the reaction, such as the nucleophilic attack of the cyanide ion on the isophorone molecule, a reaction coordinate can be defined. The energy profile along this coordinate would reveal the activation energy barriers for each step.

Transition State Geometry: DFT calculations can determine the precise three-dimensional structure of the transition states. For the formation of this compound, this would involve characterizing the geometry as the new carbon-carbon bond is formed.

Thermodynamic Properties: The calculations would also yield important thermodynamic data, such as the enthalpy and Gibbs free energy of the reaction, indicating whether the process is energetically favorable.

A hypothetical energy profile for the formation of this compound from isophorone and cyanide is presented in Table 1.

SpeciesRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Isophorone + CN⁻0.00.0
Transition State 1 (C-C formation)ValueValue
Enolate IntermediateValueValue
Transition State 2 (Protonation)ValueValue
This compoundValueValue

Table 1: Hypothetical DFT-Calculated Thermodynamic Data. Values are placeholders as specific literature data is unavailable.

DFT calculations are also highly effective in predicting various spectroscopic properties, which can aid in the characterization of molecules and the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predicted values, when compared with experimental spectra, can confirm the structure of this compound and help assign specific signals to individual atoms in the molecule.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. This is particularly useful for identifying characteristic functional groups, such as the nitrile (-C≡N) and carbonyl (C=O) stretching vibrations.

A comparison of hypothetical experimental and DFT-predicted vibrational frequencies is shown in Table 2.

Vibrational ModeHypothetical Experimental Frequency (cm⁻¹)Hypothetical DFT-Calculated Frequency (cm⁻¹)
C≡N Stretch~2240Value
C=O Stretch~1715Value
C-H Stretch (Aliphatic)2850-3000Value

Table 2: Hypothetical Comparison of Vibrational Frequencies. Calculated values would typically be scaled to better match experimental data.

Computational Modeling of Molecular Interactions

Understanding how this compound interacts with its environment—be it a catalyst surface, solvent molecules, or other molecules in a crystal lattice—is crucial for predicting its behavior in various applications.

The hydrogenation of nitriles is an important industrial process, often carried out using transition metal catalysts like palladium (Pd) or Raney nickel/cobalt. acs.org Computational models can simulate the adsorption of this compound on a catalyst surface, such as the well-defined Pd(111) crystal face.

Adsorption Geometries and Energies: These models can predict the most stable orientation of the molecule on the surface and the strength of the interaction (adsorption energy). It would be important to determine whether the molecule binds through the nitrile group, the carbonyl group, or both.

Electronic Interactions: Analysis of the electronic structure can reveal how the orbitals of the molecule interact with the electronic states of the metal surface, explaining the nature of the chemical bonding.

The physical properties of this compound, such as its boiling point and solubility, are governed by the intermolecular forces between its molecules.

In Solution: Molecular dynamics simulations could be used to study how the molecule interacts with various solvents, which is important for understanding its reactivity and for process design.

In the Solid State: In the solid state, the packing of molecules in the crystal lattice is determined by a balance of forces, including dipole-dipole interactions (from the polar nitrile and carbonyl groups) and van der Waals forces. Computational methods can be used to predict crystal structures and analyze these interactions.

Development of Quantitative Structure-Activity Relationships (QSAR) for Related Analogues

While no specific QSAR studies for this compound have been identified in the literature, this methodology could be applied to a series of its analogues to correlate their chemical structure with their activity or properties. For instance, if a series of related cyanocyclohexanones were synthesized and tested for a particular biological activity or catalytic performance, QSAR models could be developed. This would involve calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) and using statistical methods to build a mathematical model that predicts the activity of new, untested analogues.

Process Intensification and Sustainable Chemistry in 3 Cyano 3,5,5 Trimethylcyclohexanone Production

Development of Environmentally Benign Synthetic Protocols

The traditional synthesis of 3-Cyano-3,5,5-trimethylcyclohexanone involves the hydrocyanation of isophorone (B1672270), a reaction that has been optimized over the years to improve its environmental footprint. google.com A key area of development is the move away from hazardous reagents and solvents, and the implementation of catalytic systems that are both efficient and recyclable.

Several classes of catalysts have been investigated to facilitate a more sustainable reaction. These include alkali metals and their carbonates, alkaline earth metals, and their respective alkoxides, oxides, hydroxides, peroxides, and cyanides. google.com Tertiary amines and quaternary ammonium (B1175870) bases have also been employed. google.com The choice of catalyst significantly influences the reaction conditions, with temperatures typically ranging from 80 to 250 °C. google.com

A notable advancement is the use of calcium alkoxide, particularly calcium ethoxide, as a catalyst. google.com This method offers high conversion rates of isophorone and high yields of the desired product. google.com The reaction can be carried out at atmospheric pressure and at temperatures between 80 and 180 °C, presenting a more energy-efficient alternative to higher temperature processes. google.com

To further simplify the process and reduce waste, solid catalysts have been developed. These include basic anion exchange resins and processed molecular sieves. google.comgoogle.com The use of a fixed-bed reactor with molecular sieve catalysts allows for a continuous reaction where isophorone can act as both a reactant and a solvent, eliminating the need for additional solvents. google.com This approach also simplifies the purification process, as the crude product can be directly purified without complex catalyst separation steps. google.com

Strategies for Waste Reduction and By-product Valorization

Waste reduction is a cornerstone of sustainable chemical production. In the synthesis of this compound, several strategies are being implemented to minimize waste streams and valorize by-products.

Another key strategy is the reduction of solvent use and the recycling of unreacted starting materials. In processes where isophorone is used in stoichiometric excess, it can also serve as the reaction solvent. google.com After the reaction, the unreacted isophorone can be recovered through distillation and recycled back into the process, significantly reducing waste and improving cost-effectiveness. google.com

The formation of by-products is a challenge in the hydrocyanation of isophorone, with diisophorone (B514986) being a notable example. google.com While the primary goal is to minimize the formation of such by-products through optimized reaction conditions and catalyst selection, there is potential for their valorization. Diisophorone, being a derivative of isophorone, may find applications in areas where isophorone is used, such as in the synthesis of specialty polymers or as a high-boiling point solvent. Further research into the separation and potential applications of these by-products is an active area of investigation.

The choice of catalyst and the subsequent work-up procedure also play a crucial role in waste reduction. The use of solid, recyclable catalysts like basic anion exchange resins avoids the need for neutralization steps that generate salt waste. google.com Similarly, processes that utilize thermal decomposition to remove catalyst residues can eliminate the need for aqueous washing, thereby preventing the generation of contaminated wastewater.

Innovations in Catalyst Design for Sustainable and Efficient Processes

Catalyst design is at the forefront of innovation in the sustainable production of this compound. The focus is on developing catalysts that are not only highly active and selective but also reusable and environmentally benign.

Quaternary ammonium and phosphonium (B103445) salts have also been developed as effective catalysts for this reaction. google.com These catalysts can be used in the absence of water, which can be advantageous in preventing unwanted side reactions. google.com Furthermore, some processes utilizing quaternary ammonium hydroxides have incorporated a thermal destruction step for the catalyst, which avoids the generation of large volumes of aqueous effluent associated with traditional washing methods.

The use of alkaline earth metal alkoxides, such as calcium ethoxide, represents another innovative approach. google.com These catalysts have demonstrated high efficacy, achieving conversions of over 95% even at relatively low reaction temperatures of around 90 °C. google.com The ecological and economic performance of such catalytic systems is a significant advantage. google.com

Below is an interactive data table summarizing the features of different catalytic systems for the production of this compound.

Catalyst TypeFormAdvantagesDisadvantages
Alkali Metal Cyanides/Hydroxides HomogeneousReadily available, low cost.Difficult to separate, can lead to by-product formation, requires neutralization step generating salt waste.
Quaternary Ammonium Hydroxides HomogeneousHigh activity, can be thermally decomposed to avoid aqueous waste.Can be more expensive, thermal decomposition requires energy input.
Calcium Alkoxide (e.g., Calcium Ethoxide) HomogeneousHigh conversion at lower temperatures, good ecological and economic performance.Requires careful handling, separation from product is necessary.
Basic Anion Exchange Resins HeterogeneousEasy to separate and recycle, simplifies purification, reduces waste.May have lower activity compared to homogeneous catalysts, potential for catalyst deactivation over time.
Processed Molecular Sieves HeterogeneousEnables continuous processing in a fixed-bed reactor, isophorone can be used as a solvent, easy catalyst separation.May require specific processing and activation, potential for pore blockage.

Current Challenges and Future Perspectives in Industrial Scale-Up and Implementation

While significant progress has been made in developing sustainable and efficient processes for this compound production, several challenges remain for industrial scale-up and implementation.

One of the primary challenges is ensuring the long-term stability and reusability of heterogeneous catalysts under industrial operating conditions. Catalyst deactivation due to poisoning, coking, or mechanical degradation can impact the economic viability of the process. Therefore, the development of robust catalysts that can withstand prolonged use is crucial.

Minimizing the formation of by-products, such as the polymerization of hydrocyanic acid and the dimerization of isophorone, remains a key objective. google.com These side reactions not only reduce the yield of the desired product but also complicate the purification process. The design of highly selective catalysts and the precise control of reaction parameters are essential to address this challenge.

The transition from batch to continuous processing presents both opportunities and challenges. Continuous processes, often enabled by the use of solid catalysts in fixed-bed reactors, can offer improved efficiency, better process control, and reduced operational costs. google.com However, the initial capital investment for continuous processing equipment can be higher, and the process development and optimization can be more complex.

Looking to the future, the field is expected to see further advancements in catalyst technology, including the development of novel catalytic materials with enhanced performance and stability. There is also a growing interest in exploring biocatalytic routes for nitrile synthesis, which could offer even milder reaction conditions and higher selectivity. researchgate.net

The integration of process intensification principles, such as the use of microreactors, could lead to safer and more efficient production methods. Furthermore, a holistic approach to process design, considering the entire life cycle of the product and the valorization of all by-products, will be essential for achieving truly sustainable industrial production of this compound.

Q & A

Q. What are the common synthetic routes for 3-cyano-3,5,5-trimethylcyclohexanone, and how are reaction conditions optimized?

The compound is typically synthesized via the addition of hydrogen cyanide (HCN) to isophorone (3,5,5-trimethylcyclohex-2-enone) in the presence of alkaline catalysts such as NaOH, KOH, or LiOH. Patent methodologies suggest using ethanol or methanol solutions of these bases (1–5 wt%) at controlled temperatures (20–80°C) to minimize side reactions . For example, US Patent 5,011,968 specifies a molar ratio of HCN to isophorone of 1:1.1–1.5 to ensure complete conversion . Optimization focuses on catalyst concentration, solvent selection, and reaction time to achieve yields >85%.

Q. How is this compound characterized analytically for purity and structural confirmation?

High-purity samples are validated using 1H NMR (e.g., δ 1.10–2.55 ppm for methyl and cyclohexanone protons) and IR spectroscopy (absorption bands at ~2240 cm⁻¹ for nitrile groups and ~1700 cm⁻¹ for ketones) . Gas chromatography (GC) with flame ionization detection (FID) is recommended for quantifying impurities (<0.5% by area). For stereochemical analysis, chiral HPLC columns or polarimetry may resolve enantiomeric forms .

Advanced Research Questions

Q. What catalytic mechanisms govern the hydrogenation of this compound to IPDA (isophoronediamine)?

The hydrogenation involves two steps:

  • Reductive amination : The ketone group reacts with ammonia (NH₃) under H₂ pressure (15–20 MPa) using Raney cobalt or nickel catalysts to form an imine intermediate.
  • Nitrile hydrogenation : The nitrile group is reduced to an aminomethyl group. Evidence shows that alkaline ethanol solutions (e.g., 3% KOH) improve selectivity by suppressing secondary amine formation. Optimal conditions include a molar ratio of NH₃:H₂:substrate = 50:80:1 at 80–120°C .

Q. How can researchers resolve contradictions in reported reaction pathways for by-product formation during hydrogenation?

By-products like 3-cyano-3,5,5-trimethylcyclohexylamine arise from incomplete hydrogenation. Contradictions in literature often stem from variations in catalyst activity (e.g., Raney Co vs. Pd/C) or NH₃ concentration. To mitigate this:

  • Use in situ FTIR to monitor intermediate imine concentrations.
  • Adjust NH₃:H₂ ratios to >60:1 to favor primary amine formation .
  • Post-reaction purification via vacuum distillation or ion-exchange chromatography can isolate IPDA with >99% purity .

Q. What thermodynamic data are available for modeling the stability of this compound under storage or reaction conditions?

NIST data provide heat capacity (Cp) and enthalpy of formation (ΔfH°) for related cyclohexanone derivatives. For example:

  • Cp(liquid) = 298 J/mol·K (estimated via group contribution methods) .
  • ΔfH°(gas) for 3-methylcyclohexanone is -318.2 kJ/mol, suggesting similar stability for the cyano-substituted analog . These values are critical for predicting decomposition thresholds (>200°C) and solvent compatibility.

Q. What methodologies detect trace impurities or stereochemical variants in this compound?

Advanced techniques include:

  • GC-MS : To identify volatile impurities (e.g., residual isophorone) with detection limits <10 ppm .
  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) to resolve enantiomers, critical for pharmacological applications .
  • X-ray crystallography : For absolute configuration determination of crystalline derivatives .

Methodological Recommendations

  • Synthetic Optimization : Prioritize catalyst screening (e.g., calcium ethoxide vs. NaOH) to balance cost and yield .
  • Data Validation : Cross-reference NMR/IR results with NIST Chemistry WebBook entries to confirm peak assignments .
  • Safety Protocols : Adhere to GHS hazard guidelines (e.g., skin/eye protection) due to the compound’s classification as a sensitizer (SsA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.